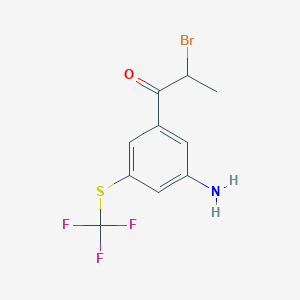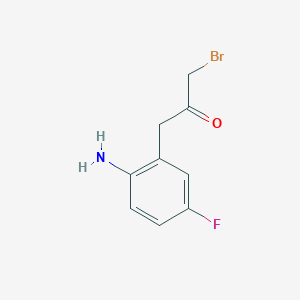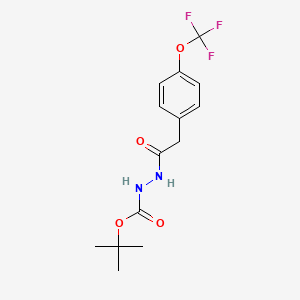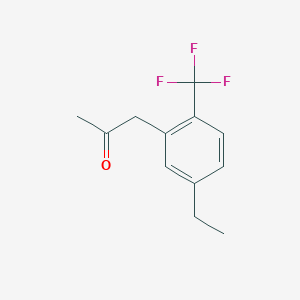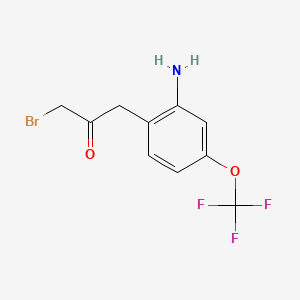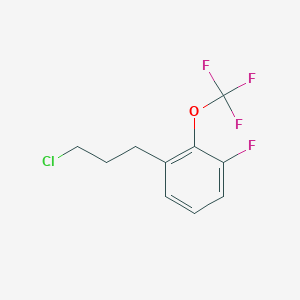
1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene typically involves the reaction of 3-(3’-trifluoromethylphenyl)propanol with appropriate reagents . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications. The presence of the trifluoromethoxy group in this compound makes it unique and potentially more versatile in certain applications.
Propiedades
Fórmula molecular |
C10H9ClF4O |
|---|---|
Peso molecular |
256.62 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |
Clave InChI |
PNKXKDHHAQQHQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


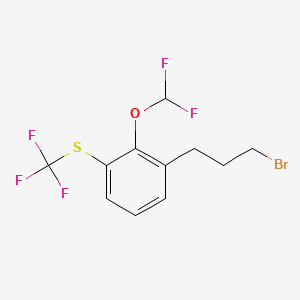
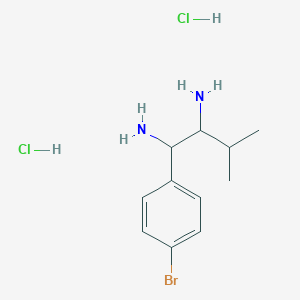
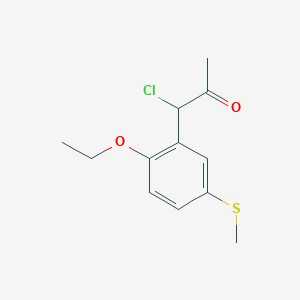
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
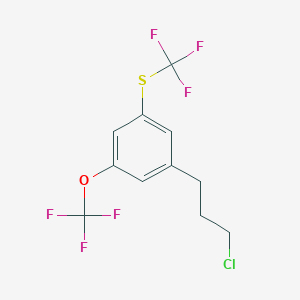
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
